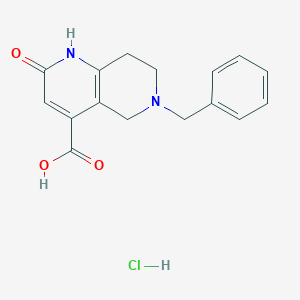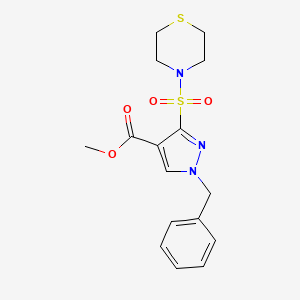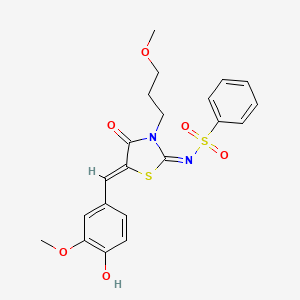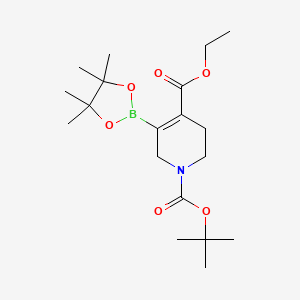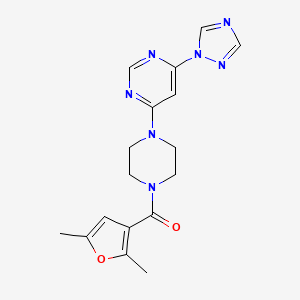
(4-(6-(1H-1,2,4-triazol-1-il)pirimidin-4-il)piperazin-1-il)(2,5-dimetilfurano-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a furan ring. Compounds containing these functional groups are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Techniques such as NMR and MS analysis are typically used to establish the structures of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the triazole ring might undergo reactions with electrophiles, and the piperazine ring might undergo reactions with acids and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole and piperazine rings might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
La síntesis de nuevos derivados de 1,2,4-triazol ha llevado a agentes anticancerígenos prometedores. En particular, los compuestos derivados de esta estructura se han evaluado contra líneas celulares de cáncer humano, incluyendo MCF-7, Hela y A549. Notablemente, los compuestos 7d, 7e, 10a y 10d demostraron actividad citotóxica con valores de IC50 inferiores a 12 μM contra la línea celular Hela. Estos hallazgos sugieren posibles aplicaciones en terapia contra el cáncer .
Inhibición de Aromatasa
Los estudios de acoplamiento molecular revelaron que estos derivados interactúan con el bolsillo de unión de la enzima aromatasa. Los inhibidores de aromatasa son cruciales en el tratamiento del cáncer de mama, ya que suprimen la producción de estrógeno. La capacidad de este compuesto para unirse a la aromatasa sugiere un papel potencial en los cánceres relacionados con las hormonas .
Propiedades Antiproliferativas
Los compuestos heterocíclicos que contienen átomos de nitrógeno, como el anillo de 1,2,4-triazol, a menudo exhiben potentes efectos antiproliferativos. El compuesto 10j, que porta un grupo 2,4-difluoro, demostró una citotoxicidad adecuada. La exploración adicional de su mecanismo de acción podría revelar aplicaciones adicionales .
Evaluación de Citotoxicidad
Se evaluó una biblioteca de derivados de (1-(bencilo)-1H-1,2,3-triazol-4-il)(piperazin-1-il)metanona sustituidos para la actividad citotóxica in vitro contra varias líneas celulares, incluyendo BT-474, HeLa, MCF-7, NCI-H460 y HaCaT. Esta clase de compuestos puede ser prometedora como agentes citotóxicos potenciales .
Orientación a las Células MV4-11
Otro derivado de triazol, 3-(4-(4-fenoxifenil)-1H-1,2,3-triazol-1-il)benzo[d]isoxazol, exhibió una potente actividad antiproliferativa con un IC50 de 2 μM contra las células MV4-11. Esto sugiere una aplicación específica para atacar estas células de leucemia .
Farmacocinética y Propiedades Toxicológicas
La capacidad del andamiaje de 1,2,4-triazol para formar enlaces de hidrógeno con varios objetivos puede mejorar las propiedades farmacocinéticas y toxicológicas. Se necesitan más estudios para explorar su perfil de seguridad y posibles aplicaciones clínicas .
Mecanismo De Acción
Target of Action
The primary targets of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone interacts with its targets by inhibiting the proliferation of cancer cells . This compound has been shown to induce apoptosis, a form of programmed cell death, in MCF-7 cancer cells .
Biochemical Pathways
The induction of apoptosis suggests that this compound may influence pathways related to cell growth and survival .
Pharmacokinetics
The pharmacokinetic properties of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s ability to form hydrogen bonds with different targets could potentially improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Action Environment
The action, efficacy, and stability of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can potentially interact with the compound and affect its action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12-7-14(13(2)26-12)17(25)23-5-3-22(4-6-23)15-8-16(20-10-19-15)24-11-18-9-21-24/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXNDMXDGYINJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
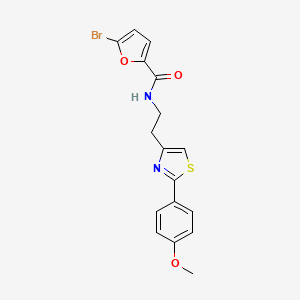
![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)
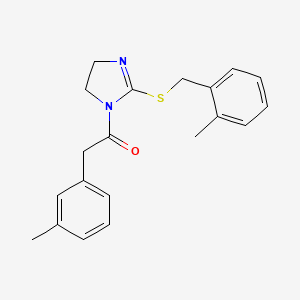
![2-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2436936.png)
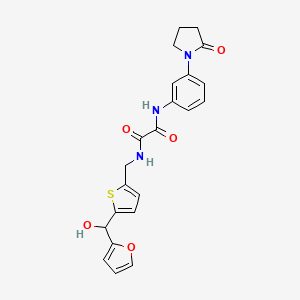
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2436940.png)
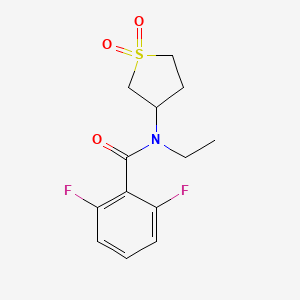
![8-[(dibenzylamino)methyl]-7-dodecyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436942.png)
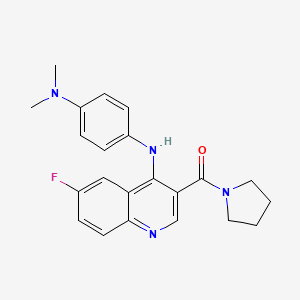
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2436945.png)
